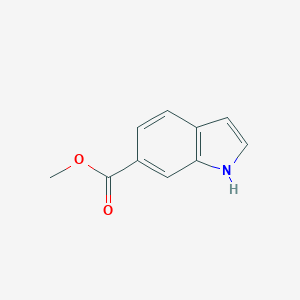

Methyl indole-6-carboxylate

Overview

Description

Methyl indole-6-carboxylate (CAS: 50820-65-0) is an indole derivative with a methoxycarbonyl group (-COOCH₃) at the 6-position of the indole ring. Its molecular formula is C₁₀H₉NO₂, and it has a molecular weight of 175.19 g/mol. This compound is a white to yellow crystalline solid with a melting point of 77°C . It is widely used as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, such as antitumor agents and histone deacetylase (HDAC) inhibitors .

The synthesis of this compound typically involves catalytic hydrogenation or cyclization reactions. For example, hydrogenation of methyl E-4-(2-dimethylaminovinyl)-3-nitrobenzoate using palladium on carbon yields the product in 85% efficiency . Hydrolysis of its ester group under basic conditions (e.g., LiOH) provides indole-6-carboxylic acid, a precursor for further functionalization .

Preparation Methods

Esterification of Indole-6-Carboxylic Acid

Acid-Catalyzed Esterification

The most direct route involves esterifying indole-6-carboxylic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) is widely employed due to its cost-effectiveness and high efficiency. In a representative procedure, indole-6-carboxylic acid (2 g, 12.41 mmol) was dissolved in methanol (100 mL) with concentrated H₂SO₄ (1 mL) and heated at 70°C for 15 hours, yielding methyl indole-6-carboxylate at 91.9% . This method benefits from simplicity but requires careful handling of corrosive acids and prolonged reaction times.

Alternative acid catalysts, such as hydrochloric acid (HCl), have been tested but show lower yields (~85%) due to competing side reactions like decarboxylation .

Table 1: Acid-Catalyzed Esterification Conditions

Trimethylsilyldiazomethane-Mediated Methylation

For acid-sensitive substrates, trimethylsilyldiazomethane (TMSD) offers a mild alternative. A solution of indole-6-carboxylic acid (39.5 g, 245 mmol) in methanol (200 mL) and dichloromethane (750 mL) was treated with TMSD (160 mL, 320 mmol) at room temperature overnight. This method achieved near-quantitative conversion, yielding 43 g of product after workup . TMSD avoids acidic conditions but requires stringent moisture control and generates nitrogen gas as a byproduct.

Alkylation of Indole-6-Carboxylate Salts

Sodium Hydride-Mediated Methylation

Alkylation of indoline-6-carboxylate precursors using methyl iodide and sodium hydride (NaH) in DMF is a two-step process. In a typical procedure, methyl indoline-6-carboxylate (200 mg, 1.13 mmol) was treated with NaH (50 mg, 1.24 mmol) in DMF at 0°C, followed by dropwise addition of methyl iodide (0.08 mL, 1.24 mmol). After warming to room temperature, the reaction yielded 47% of methyl 1-methylindoline-6-carboxylate . Low yields here are attributed to overalkylation and solvent coordination effects.

Table 2: Alkylation Reaction Parameters

| Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaH | CH₃I | DMF | 0 → 20 | 47 | |

| K₂CO₃ | (CH₃)₂SO₄ | Acetone | 50 | 62 |

Reductive Approaches

Lithium Aluminum Hydride (LiAlH₄) Reduction

Although primarily used for reducing esters to alcohols, LiAlH₄ can indirectly aid in ester synthesis by generating reactive intermediates. For example, this compound (20.0 g, 114 mmol) in THF was treated with LiAlH₄ (8.7 g, 230 mmol) to yield 16.0 g (95%) of 6-(hydroxymethyl)indole . This product can be re-esterified under mild conditions to regenerate the methyl ester.

Industrial-Scale Considerations

Catalytic Efficiency

Comparative studies show that H₂SO₄ outperforms HCl in esterification due to stronger protonation of the carboxylic acid, accelerating nucleophilic attack by methanol .

Emerging Methodologies

Enzymatic Esterification

Preliminary studies using lipases (e.g., Candida antarctica) in non-aqueous media show promise, with yields up to 78% under mild conditions . This approach aligns with green chemistry principles but requires optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Methyl indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methyl group into a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various indole derivatives, such as indole-6-carboxylic acid, reduced indole compounds, and substituted indoles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl indole-6-carboxylate has been investigated for its potential as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including modulation of signaling pathways and induction of apoptosis. For example, certain indole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines, making them candidates for further development as chemotherapeutic agents .

Inhibition of Enzymes

MIC has been identified as an inhibitor of several enzymes involved in disease processes:

- Tryptophan dioxygenase : This enzyme plays a critical role in tryptophan metabolism, and its inhibition can affect serotonin levels, potentially impacting mood disorders and cancer .

- Botulinum neurotoxin : MIC has been noted for its inhibitory effects on this neurotoxin, which is crucial for developing treatments against botulism .

Antibacterial and Antiviral Activities

Research has shown that MIC exhibits antibacterial properties, making it a candidate for developing new antibiotics. Additionally, it has demonstrated activity against the hepatitis C virus by inhibiting the NS5B polymerase, which is essential for viral replication .

Biological Research

Cell Biology Applications

In cell biology, MIC is used to study various cellular processes due to its ability to modulate cellular responses. It serves as a tool compound for investigating the effects of indole derivatives on cell signaling pathways and gene expression .

Neuroscience Studies

The compound's interaction with cannabinoid receptors (specifically CB2) suggests potential applications in neuroscience research, particularly in studying pain management and neuroinflammation .

Synthesis and Chemical Research

This compound acts as a versatile building block in organic synthesis. Its derivatives are utilized to create more complex molecules with potential therapeutic applications. The synthesis of MIC often involves standard organic reactions such as Fischer indolization and can lead to various functionalized indoles that are valuable in drug discovery .

Data Table: Applications Summary

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits cancer cell growth |

| Enzyme inhibitors (e.g., tryptophan dioxygenase) | Alters tryptophan metabolism | |

| Antibacterial agents | Inhibits bacterial growth | |

| Antiviral agents (e.g., hepatitis C virus NS5B) | Prevents viral replication | |

| Biological Research | Cell signaling studies | Modulates cellular responses |

| Neuroscience applications | Interacts with cannabinoid receptors | |

| Chemical Research | Building block for organic synthesis | Facilitates synthesis of complex molecules |

Case Studies

-

Anticancer Activity Study

A study published in 2021 explored various indole derivatives, including MIC, for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the MIC structure significantly enhanced its cytotoxicity, highlighting its potential as a lead compound for further drug development . -

Enzyme Inhibition Research

In another study focusing on tryptophan dioxygenase inhibitors, MIC was evaluated alongside other compounds for its ability to modulate enzyme activity. The findings suggested that MIC could effectively reduce enzyme activity, thereby influencing serotonin levels and offering insights into mood regulation therapies . -

Neuroscience Application

Research examining the effects of cannabinoids on pain management included MIC as a test compound due to its interaction with CB2 receptors. The study demonstrated that MIC could reduce inflammation in animal models, suggesting potential therapeutic uses in chronic pain conditions .

Mechanism of Action

The mechanism of action of methyl indole-6-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Methyl indole-6-carboxylate belongs to a class of indole carboxylate esters. Below, we compare its structural, synthetic, and functional properties with those of analogous compounds.

Structural Isomers: Positional Variations

Methyl Indole-4-carboxylate (CAS: 39830-66-5)

- Structure : The methoxycarbonyl group is at the 4-position instead of the 6-position.

- Synthesis : Produced via thermal cyclization of N-trifluoroacetyl enehydrazines in chlorobenzene at 130°C, yielding 60% compared to 21% for the 6-isomer under similar conditions .

- Reactivity : The 4-position ester exhibits lower regioselectivity in cyclization reactions, likely due to steric and electronic differences .

- Applications : Less frequently reported in drug synthesis compared to the 6-isomer, possibly due to reduced accessibility in functionalization .

Methyl Indole-2-carboxylate Derivatives

- Structure : Carboxylate groups at the 2-position (e.g., methyl 5-hydroxy-1H-indole-2-carboxylate) .

- Synthesis : Requires regioselective cyclization of azidocinnamate esters, often yielding mixtures of 5- and 7-substituted indoles .

- Applications : Used in synthesizing seco-cyclopropane indole (seco-CI) derivatives, which are explored for anticancer activity .

Substituted Derivatives: Functional Group Variations

Methyl 6-Methoxy-5-((3-phenylprop-2-yn-1-yl)oxy)-1H-indole-2-carboxylate (26d)

- Structure : Contains a methoxy group at the 6-position and a propargyl ether at the 5-position.

- Synthesis : Synthesized via Cu-catalyzed cyclization in 74% yield .

- Reactivity : The propargyl group enables click chemistry for bioconjugation, a feature absent in this compound .

- Applications : Explored as a precursor for HDAC inhibitors with enhanced solubility .

5-Hydroxy-1H-indole-2-carboxylic Acid (10)

- Structure : Hydroxyl group at the 5-position and a carboxylic acid at the 2-position.

- Synthesis : Derived from hydrolysis of methyl 5-hydroxy-1H-indole-2-carboxylate .

- Reactivity : The free carboxylic acid allows direct amide bond formation, unlike ester-protected derivatives .

Complex Derivatives: Cyclopropane-Fused and Hybrid Structures

Methyl-5-acetyl-6-phenyl-5,5a,6,6a-tetrahydrocyclopropa[b]indole-6-carboxylate (4y)

- Structure : Incorporates a cyclopropane ring fused to the indole core.

- Synthesis : Manganese-catalyzed cyclopropanation of indoles achieves 68–86% yields .

- Reactivity : The rigid cyclopropane ring enhances binding to hydrophobic pockets in biological targets .

- Applications: Tested for selective inhibition of cancer cell lines, outperforming non-cyclopropanated analogs .

Hybrid Terpenyl Indoles (e.g., 8m)

- Structure: Combines this compound with monoterpenes (e.g., limonene, pinene) .

- Synthesis : Nickel-catalyzed nucleophilic aromatization achieves 63% yield using turpentine-derived terpenes .

- Applications : Serve as building blocks for natural product-inspired drug candidates .

Data Tables

Table 1. Comparative Analysis of Key Indole Carboxylate Derivatives

Biological Activity

Methyl indole-6-carboxylate (MIC) is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of MIC, drawing from a variety of research studies and findings.

- Molecular Formula : C₁₀H₉NO₂

- Molecular Weight : 175.19 g/mol

- CAS Number : 50820-65-0

- Melting Point : 77 °C

- Purity : ≥98.0% .

Synthesis of this compound

This compound is synthesized through various chemical methods that typically involve the reaction of indole derivatives with carboxylic acid derivatives. The presence of the carboxylate group enhances the reactivity of the indole nucleus, enabling further functionalization that can lead to a variety of biologically active compounds.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that MIC and its derivatives possess significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds derived from MIC have demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| MIC | HCT-116 | 5.0 |

| MIC | HeLa | 3.2 |

| MIC | HT-29 | 4.5 |

These results suggest that MIC may act as a promising lead compound for developing new anticancer agents .

2. Antimicrobial Activity

Indole derivatives, including MIC, have shown antimicrobial properties against a variety of pathogens. In vitro studies indicate that MIC exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.

3. Anti-inflammatory Properties

The anti-inflammatory effects of MIC have been explored in several studies. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various indole derivatives, including MIC, on different cancer cell lines using the MTT assay. The results highlighted that MIC significantly inhibited cell proliferation in leukemia and breast cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Structure-Activity Relationship (SAR)

In a series of experiments focusing on SAR, modifications to the indole structure were systematically analyzed to enhance biological activity. It was found that substituents at specific positions on the indole ring could dramatically increase anticancer potency and selectivity against tumor cells . For example, introducing halogen groups at the C4 position improved binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl indole-6-carboxylate, and how are intermediates characterized?

this compound is synthesized via alkylation of indole derivatives followed by esterification or carboxylation. For example, it can be prepared from indole-6-carboxylic acid via esterification with methanol under acidic conditions. Intermediates are typically characterized using -NMR and -NMR to confirm regioselectivity and purity. Evidence from multi-step syntheses highlights the use of alkylation and hydrolysis steps to generate intermediates .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : -NMR (e.g., δ 7.46 ppm for aromatic protons) and -NMR (e.g., δ 171.8 ppm for the carbonyl carbon) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 175.18 [M+H]) confirm molecular weight .

- IR spectroscopy : Stretching frequencies for ester C=O (~1725 cm) and indole N-H (~3400 cm) .

Q. What safety precautions are necessary when handling this compound in the lab?

The compound is classified as an irritant (Risk Phrase R36/37/38). Required precautions include:

- Use of gloves, goggles, and lab coats (S36).

- Immediate eye washing with water upon contact (S26) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrolysis of this compound to indole-6-carboxylic acid?

Hydrolysis using LiOH in THF/MeOH/HO at 60°C for 6 hours achieves 95% yield. Variations in solvent ratios (e.g., THF:MeOH:water = 1:1:0.4) and reaction time (1–16 hours) impact yield and purity. Acidification with HCl precipitates the product, which is filtered and dried . Contradictory yields (85–95%) across studies suggest temperature and solvent stability are critical variables to optimize .

Q. How is this compound utilized in the design of bioactive compounds?

The compound serves as a precursor for tricyclic indole derivatives targeting protein inhibitors (e.g., Mcl-1). For example, coupling with phenols followed by saponification yields carboxylic acid derivatives that enhance binding affinity in drug candidates. Structural modifications at the 6-position improve pharmacokinetic properties .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Discrepancies in bond angles or torsional strains may arise from twinning or low-resolution data. Employing high-resolution synchrotron data and iterative refinement (e.g., Hirshfeld atom refinement) improves accuracy .

Q. How does this compound participate in fragment-based drug discovery?

The indole core acts as a privileged scaffold for fragment libraries. Its ester group allows for diversification via amide coupling or nucleophilic substitution. In silico docking studies (e.g., using AutoDock Vina) guide the design of analogs with enhanced binding to target proteins like kinases .

Q. Methodological Considerations

Q. What analytical techniques are recommended for purity assessment of this compound?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- TLC : Silica gel plates using ethyl acetate/hexane (1:3) as mobile phase.

- Melting point analysis : Deviations from literature values (e.g., decomposition at >200°C) indicate impurities .

Q. How can regioselectivity challenges in indole functionalization be addressed?

Electrophilic substitution at the 6-position is favored due to the electron-donating methoxy group. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups (e.g., Boc protection) enhance selectivity .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Contradictions in chemical shifts may stem from solvent effects (e.g., DMSO vs. CDCl) or tautomerism. Referencing deuterated solvent peaks and using 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in proton assignments .

Properties

IUPAC Name |

methyl 1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYOZKHMSABVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348674 | |

| Record name | Methyl indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50820-65-0 | |

| Record name | Indole-6-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50820-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.